
Levcromakalim
Übersicht
Beschreibung
Cromakalim ist ein Kaliumkanalöffner und Vasodilatator. Das aktive Isomer von Cromakalim ist Levcromakalim. Es wirkt auf ATP-sensitive Kaliumkanäle und verursacht eine Membranhyperpolarisierung. Diese Verbindung wird zur Behandlung von Bluthochdruck eingesetzt, indem sie die glatte Gefäßmuskulatur entspannt und so den Blutdruck senkt .
Wissenschaftliche Forschungsanwendungen
Induction of Migraine Attacks
Levcromakalim has been shown to provoke migraine attacks in both individuals with and without aura. In a double-blind, randomized, placebo-controlled study involving participants with migraine with aura, 13 out of 27 subjects developed migraine-like attacks after receiving this compound, highlighting its potent migraine-inducing properties . Another study demonstrated that 62.5% of participants with migraine aura without headache experienced attacks post-administration .
Aura Induction
The compound's ability to induce aura is particularly noteworthy. In controlled settings, this compound has been reported to cause visual aura symptoms in a significant percentage of participants, suggesting it may activate pathways involved in cortical spreading depression—a phenomenon associated with aura development in migraines .
Pharmacological Studies
Research has explored the pharmacological implications of this compound beyond simple induction of headaches. For instance, studies have investigated the interaction between this compound and other pharmacological agents like ivabradine, aiming to understand how these interactions affect migraine symptoms . Additionally, investigations into the role of hyperpolarization-activated cation channels (HCN channels) have revealed their potential involvement in the pathophysiology of migraines when influenced by this compound .
Case Study: Migraine Provocation
In a study examining the effects of this compound on healthy volunteers, it was found that administration led to significant dilation of the middle meningeal artery, which correlated strongly with headache occurrence (P < .0001) . This supports the hypothesis that KATP channel activation plays a crucial role in migraine pathophysiology.
Experimental Models
Animal models have also been employed to study the effects of this compound on migraine-like phenotypes. For example, experiments involving rats demonstrated that this compound could induce cortical spreading depolarization and headache-like symptoms, reinforcing its relevance as a model for studying migraine mechanisms .
Summary Table: Key Findings on this compound
Study Focus | Key Findings |
---|---|
Migraine Induction | This compound induces migraine attacks in a significant proportion of patients (up to 62.5%) |
Aura Induction | Visual aura symptoms observed; linked to cortical spreading depression mechanisms |
Vascular Effects | Significant dilation of middle meningeal artery associated with headache onset |
Pharmacological Interactions | Investigated interactions with ivabradine; potential implications for treatment strategies |
Animal Studies | Induction of headache-like symptoms and cortical spreading depolarization in rodent models |
Wirkmechanismus
Target of Action
Levcromakalim primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in regulating the membrane potential of cells, particularly in muscle cells, including those found in the heart and blood vessels .
Mode of Action
This compound acts as an agonist at KATP channels . By binding to these channels, it causes them to open, leading to an efflux of potassium ions from the cell . This efflux results in the hyperpolarization of the cell membrane, making it more difficult for action potentials to be generated . In the context of vascular smooth muscle cells, this leads to muscle relaxation and vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the potassium ion transport pathway . By opening KATP channels, this compound increases the permeability of the cell membrane to potassium ions . This alters the distribution of these ions across the membrane, influencing various cellular processes .
Pharmacokinetics
Studies have shown that it is rapidly absorbed and distributed in the body following administration . Its active form, this compound, has a plasma terminal half-life of approximately 61.8 to 85.0 minutes . The maximum concentration (Cmax) values ranged from 54.8 to 777 ng/mL .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that its vasodilatory effects can be modulated by factors such as the presence of other drugs, the physiological state of the individual, and potentially even dietary factors .
Biochemische Analyse
Biochemical Properties
Levcromakalim is a powerful smooth muscle relaxant . It acts by directly activating ATP-sensitive K+ channels . This activation leads to membrane hyperpolarization , which makes it more difficult to excite the cells and thereby causes relaxation . The compound has a purity of over 99% .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to robustly reduce periorbital mechanical thresholds in rats and induce anxiety-like behaviors and photophobia within 30 and 120 minutes, respectively . Moreover, it has been reported to induce headache and migraine attacks in 82-100% of participants .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-sensitive potassium channels . By acting on these channels, it causes membrane hyperpolarization . This action relaxes vascular smooth muscle, which can be used to treat hypertension .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-lasting effects. For instance, it has been reported to induce a long-lasting outward current in a concentration-dependent manner . Moreover, it has been found to induce a rapid-onset migraine-like phenotype that recovers in 2 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study where Wistar rats were administered this compound (1 mg/kg, i.p.), it was found to induce a rapid-onset migraine-like phenotype .
Metabolic Pathways
This compound is involved in the ATP-sensitive potassium channel pathway . It acts on these channels, which are essential both in blood glucose regulation and cardiovascular homeostasis .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its mechanism of action on ATP-sensitive potassium channels , it can be inferred that it may be localized in areas where these channels are present.
Vorbereitungsmethoden
Die Synthese von Cromakalim umfasst mehrere Schritte. Die Reaktion von 4-Cyanophenol (4-Hydroxybenzonitril) mit 2-Hydroxy-2-methyl-3-butin unter Phasentransferkatalyse verläuft wahrscheinlich über die Bildung eines Propargyl-Carbokations. Dieses Zwischenprodukt greift den aromatischen Ring an, bildet ein Allylium-Kation, das den benachbarten Phenoloxygen einfängt, was zum beobachteten Produkt führt. Die Behandlung mit wässrigem N-Bromsuccinimid führt zur Bildung eines Bromhydrins, das in Gegenwart von Natriumhydroxid zu einem Epoxid cyclisiert. Die Ringöffnung des Oxirans mit Ammoniak ergibt ein Gemisch von trans-Aminoalkoholen. Diese werden aufgelöst und das 3S,4R-Enantiomer wird im nächsten Schritt verwendet. Dieses Isomer wird mit 4-Chlorbutyrylchlorid acyliert, um das Chloramid zu erhalten. Das Anion aus der Reaktion des Amids mit Natriumhydrid verdrängt das Chlor am Ende der Kette und bildet den Pyrrolidinring, was zu Levcromakalim führt .
Analyse Chemischer Reaktionen
Cromakalim unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cromakalim kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Verbindung kann unter Verwendung gängiger Reduktionsmittel reduziert werden, was zur Bildung reduzierter Derivate führt.
Substitution: Cromakalim kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.
Cyclisierung: Die Bildung des Pyrrolidinrings bei der Synthese von Levcromakalim ist ein Beispiel für eine Cyclisierungsreaktion.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören N-Bromsuccinimid, Natriumhydroxid, Ammoniak und 4-Chlorbutyrylchlorid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Bromhydrin-, Epoxid- und Pyrrolidinderivate .
Vergleich Mit ähnlichen Verbindungen
Cromakalim ähnelt anderen Kaliumkanalöffnern wie Pinacidil, Minoxidilsulfat, Nicorandil und Diazoxid. Diese Verbindungen haben ähnliche Profile in Bezug auf ihren Wirkmechanismus und ihre therapeutischen Wirkungen. Cromakalim ist einzigartig in seiner spezifischen Molekülstruktur und seiner Fähigkeit, ATP-sensitive Kaliumkanäle mit hoher Spezifität anzusprechen .
Ähnliche Verbindungen umfassen:
- Pinacidil
- Minoxidilsulfat
- Nicorandil
- Diazoxid
Die Einzigartigkeit von Cromakalim liegt in seiner spezifischen Wechselwirkung mit ATP-sensitiven Kaliumkanälen, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .
Biologische Aktivität
Levcromakalim, an active enantiomer of the potassium channel opener cromakalim, is primarily recognized for its vasodilatory effects mediated through ATP-sensitive potassium (K) channels. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various tissues, and implications in clinical settings.
This compound functions as a K channel opener, leading to hyperpolarization of smooth muscle cells and subsequent vasodilation. This mechanism is crucial in lowering blood pressure and relaxing airway smooth muscle. The compound has shown significant efficacy in various experimental models, highlighting its potential therapeutic applications.
In Vitro Studies
-
Rat Aorta Studies :
- This compound induced vasodilation in both endothelium-intact and endothelium-denuded rat aortae. The vasodilatory response was significantly greater in intact aortae, suggesting the involvement of endothelial factors such as nitric oxide (NO) .
- Concentration-response curves indicated that this compound effectively dilates vascular smooth muscle at concentrations ranging from to M .
- Human Umbilical Arteries :
In Vivo Studies
- Clinical trials have shown that this compound can induce migraine attacks by causing dilation of cranial arteries, particularly the middle meningeal artery (MMA). This dilation correlates significantly with headache onset, suggesting that while this compound has therapeutic potential for vascular conditions, it may also trigger adverse effects in susceptible individuals .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other vasodilators:
Case Studies and Clinical Implications
- Migraine Induction : In a double-blind study involving healthy volunteers, this compound administration resulted in significant MMA dilation lasting over five hours. This finding underscores the dual nature of this compound's action—therapeutic for vasodilation but potentially harmful in migraine patients .
- Hypertension Management : this compound's ability to lower systemic blood pressure makes it a candidate for treating hypertensive crises. Its effects on vascular smooth muscle relaxation can be beneficial in acute management scenarios .
- Airway Relaxation : The compound also shows promise as a bronchodilator in respiratory conditions due to its relaxant properties on airway smooth muscle .
Eigenschaften
IUPAC Name |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCRIROJQEVOT-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045677 | |
Record name | Levcromakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94535-50-9, 94470-67-4 | |
Record name | (-)-Cromakalim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cromakalim [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levcromakalim [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levcromakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVCROMAKALIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CROMAKALIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.